Cas no 917757-12-1 (4,7-dichloropyrido[3,2-d]pyrimidine)

4,7-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core with chlorine substituents at the 4 and 7 positions. This structure serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its dichlorinated scaffold offers reactive sites for further functionalization, enabling the construction of complex molecular architectures. The compound’s stability and well-defined reactivity make it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations. Researchers value its utility in medicinal chemistry for designing biologically active molecules, including kinase inhibitors and antimicrobial agents. Its consistent purity and reliable performance under synthetic conditions contribute to its widespread use in industrial and academic settings.
4,7-dichloropyrido[3,2-d]pyrimidine structure
917757-12-1 structure
Product Name:4,7-dichloropyrido[3,2-d]pyrimidine
CAS No:917757-12-1
MF:C7H3Cl2N3
MW:200.024818658829
MDL:MFCD18260280
CID:785099
PubChem ID:71428445
Update Time:2025-06-13

4,7-dichloropyrido[3,2-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • Pyrido[3,2-d]pyrimidine, 4,7-dichloro-
    • 4,7-dichloro-pyrido[3,2-d]pyrimidine
    • 4,7-dichloropyrido[3,2-d]pyrimidine
    • N-METHYL-3-PYRIDINAMINE
    • 917757-12-1
    • A905052
    • PQAIXQRKSCKULM-UHFFFAOYSA-N
    • AS-77369
    • SY121196
    • CS-0054417
    • EN300-7418248
    • Z1269120459
    • P12294
    • DTXSID80847172
    • MFCD18260280
    • SB15632
    • SCHEMBL3924665
    • DB-331883
    • MDL: MFCD18260280
    • Inchi: 1S/C7H3Cl2N3/c8-4-1-5-6(10-2-4)7(9)12-3-11-5/h1-3H
    • InChI Key: PQAIXQRKSCKULM-UHFFFAOYSA-N
    • SMILES: ClC1C2C(=CC(=CN=2)Cl)N=CN=1

Computed Properties

  • Exact Mass: 198.9704025g/mol
  • Monoisotopic Mass: 198.9704025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.7Ų

4,7-dichloropyrido[3,2-d]pyrimidine Pricemore >>

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4,7-dichloropyrido[3,2-d]pyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:917757-12-1)4,7-dichloropyrido[3,2-d]pyrimidine
Order Number:A905052
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:19
Price ($):287.0/974.0
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4,7-dichloropyrido[3,2-d]pyrimidine Related Literature

Additional information on 4,7-dichloropyrido[3,2-d]pyrimidine

Recent Advances in the Application of 4,7-Dichloropyrido[3,2-d]pyrimidine (CAS 917757-12-1) in Chemical Biology and Pharmaceutical Research

The compound 4,7-dichloropyrido[3,2-d]pyrimidine (CAS 917757-12-1) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic compound belongs to the pyridopyrimidine class, which has garnered significant attention due to its versatile pharmacological properties and potential as a kinase inhibitor scaffold. Recent studies have demonstrated its utility in targeted drug discovery, particularly in oncology and inflammatory diseases.

Structural analysis reveals that the 4,7-dichloro substitution pattern on the pyridopyrimidine core enhances both the compound's reactivity and binding affinity to various biological targets. The electron-withdrawing chlorine atoms at positions 4 and 7 significantly influence the compound's electronic properties, making it an excellent intermediate for further derivatization. This characteristic has been exploited in several recent medicinal chemistry campaigns to develop selective kinase inhibitors.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 4,7-dichloropyrido[3,2-d]pyrimidine as a key building block for the development of novel JAK3 inhibitors. The compound's scaffold was systematically modified to optimize selectivity against JAK family kinases, resulting in lead compounds with improved pharmacokinetic profiles. The study demonstrated that strategic functionalization at the 2- and 6-positions of the core structure could dramatically alter target specificity.

Another significant application was reported in a Nature Communications paper (2024), where 4,7-dichloropyrido[3,2-d]pyrimidine derivatives were developed as covalent inhibitors targeting EGFR T790M mutants in non-small cell lung cancer. The researchers designed electrophilic warheads that could specifically react with cysteine residues near the ATP-binding pocket, demonstrating the compound's adaptability for covalent drug design strategies.

Recent synthetic methodology developments have also expanded the utility of this compound. A 2024 Organic Letters publication described a novel palladium-catalyzed cross-coupling approach that enables efficient functionalization of the 4,7-dichloropyrido[3,2-d]pyrimidine scaffold at various positions. This methodological advance has significantly accelerated structure-activity relationship studies in multiple drug discovery programs.

The compound's physicochemical properties have been thoroughly characterized in recent studies. With a molecular weight of 214.04 g/mol and calculated logP of 2.1, 4,7-dichloropyrido[3,2-d]pyrimidine exhibits favorable drug-like properties that make it suitable for further medicinal chemistry optimization. Its moderate solubility in common organic solvents also facilitates synthetic manipulations.

Emerging applications extend beyond traditional small molecule drug discovery. A 2024 Chemical Science report demonstrated the compound's utility in chemical biology probes for studying nucleotide-binding proteins. The pyridopyrimidine core effectively mimics purine bases, enabling the development of activity-based probes for various ATP-binding proteins.

Safety and handling considerations for 4,7-dichloropyrido[3,2-d]pyrimidine have been recently updated in chemical safety databases. While generally stable under standard laboratory conditions, appropriate precautions should be taken due to its potential reactivity with strong nucleophiles. Recent material safety data sheets recommend handling in well-ventilated areas with proper personal protective equipment.

The commercial availability of 4,7-dichloropyrido[3,2-d]pyrimidine has improved significantly in recent years, with multiple suppliers now offering the compound in research quantities. Current market analysis indicates growing demand from both academic and industrial research groups, reflecting its increasing importance in medicinal chemistry programs.

Future research directions for this compound class include exploration of its potential in PROTAC (proteolysis targeting chimera) design and other targeted protein degradation strategies. Preliminary results presented at recent conferences suggest that the 4,7-dichloropyrido[3,2-d]pyrimidine scaffold may serve as an effective warhead-binding element in these emerging therapeutic modalities.

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Amadis Chemical Company Limited
(CAS:917757-12-1)4,7-dichloropyrido[3,2-d]pyrimidine
A905052
Purity:99%/99%
Quantity:1g/5g
Price ($):287.0/974.0
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